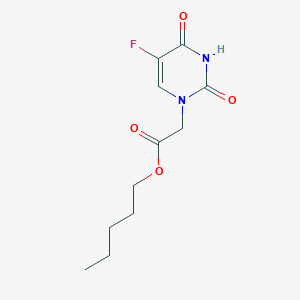

5-Fluorouracil-1-acetylpentane

Descripción

5-Fluorouracil-1-acetylpentane is a fluorinated uracil derivative characterized by a pentane side chain modified with an acetyl group at the 1-position of the 5-fluorouracil (5-FU) base. While 5-FU itself is a well-established antimetabolite chemotherapeutic agent used to treat cancers such as colorectal and breast cancer, the acetylpentane modification aims to alter pharmacokinetic properties, including solubility, metabolic stability, and tissue penetration .

Propiedades

Número CAS |

174582-13-9 |

|---|---|

Fórmula molecular |

C11H15FN2O4 |

Peso molecular |

258.25 g/mol |

Nombre IUPAC |

pentyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C11H15FN2O4/c1-2-3-4-5-18-9(15)7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17) |

Clave InChI |

FEODLFQIOZXXGY-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |

SMILES canónico |

CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |

Sinónimos |

5-Fluorouracil-1-acetylpentane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structure: 5-Fluorouracil (5-FU)

- Mechanism: 5-FU inhibits thymidylate synthase, disrupting DNA synthesis.

Analogous Uracil Derivatives

The evidence includes structurally related compounds, though none directly match 5-Fluorouracil-1-acetylpentane:

Key Comparison Points :

This contrasts with 5-Amino-6-(5'-phosphoribitylamino)uracil, which is highly hydrophilic .

Metabolic Stability : Acetyl groups often slow enzymatic degradation. For example, tegafur (a 5-FU prodrug with a tetrahydrofuryl moiety) has a half-life of 5–8 hours, far exceeding 5-FU .

Limitations of Current Evidence

The provided sources lack explicit data on 5-Fluorouracil-1-acetylpentane, including:

- Synthetic routes or purity assessments .

- In vitro/in vivo pharmacological profiles .

- Comparative efficacy or toxicity against 5-FU or other derivatives .

Recommended Research Directions

Synthesis and Characterization : Confirm the compound’s structure via NMR and mass spectrometry.

Solubility and Partition Coefficient Studies : Compare logP with 5-FU and tegafur.

Metabolic Profiling : Assess stability in human liver microsomes or DPD enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.